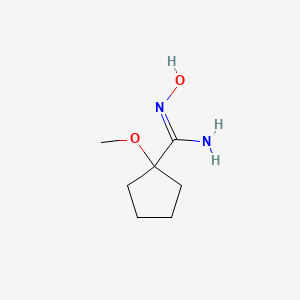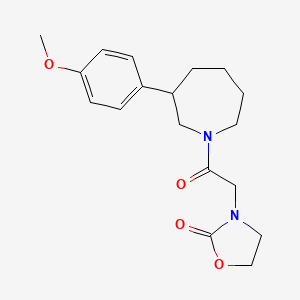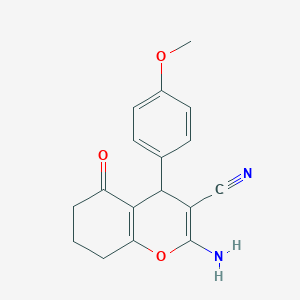![molecular formula C26H24N4O4S B2892847 N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide CAS No. 941004-76-8](/img/structure/B2892847.png)
N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Compound X’s molecular formula is C22H20N4O4S. Its IUPAC name is 4-{[(benzyloxy)carbonyl]amino}-4’-cyano-3’-fluoro-1,1’-biphenyl . The molecular structure consists of a biphenyl core with a cyano group at one end and a sulfonamide group at the other. The benzyl and ethoxyphenyl substituents contribute to its overall shape and reactivity.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One of the significant applications of benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated their potential as Type II photosensitizers in photodynamic therapy. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for targeting cancer cells through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
The synthesis and evaluation of aminothiazole-paeonol derivatives, which include benzenesulfonamide components, have shown promising anticancer effects on various human cancer cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma. One specific compound demonstrated potent inhibitory activity, suggesting the potential of benzenesulfonamide derivatives as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Antimicrobial Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial properties. Novel sulfanilamide-derived 1,2,3-triazole compounds, which are structurally related to benzenesulfonamides, demonstrated promising antibacterial potency against various bacterial strains, highlighting the potential for benzenesulfonamide derivatives to be developed into effective antibacterial agents (Wang, Wan, & Zhou, 2010).
Synthesis of Pharmaceutical Intermediates
The efficient synthesis of benzonitriles from aryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has been reported, showcasing the application of benzenesulfonamide derivatives in pharmaceutical intermediate synthesis. This methodology highlights the versatility and significance of benzenesulfonamide derivatives in organic synthesis, contributing to the development of pharmaceuticals (Anbarasan, Neumann, & Beller, 2011).
Zukünftige Richtungen
: Al-Zaydi, K. M., Khalil, H. H., El-Faham, A., & Khattab, S. N. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 39. Read more : Sigma-Aldrich. (2015). Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. Read more
Eigenschaften
IUPAC Name |
N-benzyl-4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-3-33-22-13-11-21(12-14-22)28-26-24(17-27)29-25(34-26)20-9-15-23(16-10-20)35(31,32)30(2)18-19-7-5-4-6-8-19/h4-16,28H,3,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLJZUZSYANBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2892776.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)

![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)

